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Compound of Interest

Compound Name: 5-Iodo-2-methylbenzoyl chloride

CAS No.: 108440-70-6

Cat. No.: B174534

Get Quote

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists,

and Drug Discovery Researchers

Executive Summary: The Bifunctional Scaffold
In the landscape of modern drug discovery, 2-methyl-5-iodobenzoyl chloride represents a high-

value "bifunctional linker." Its utility stems from its ability to serve as a divergent node in

convergent synthesis. The molecule possesses two distinct electrophilic sites with orthogonal

reactivity profiles:

The Acyl Chloride (C-1): A "hard" electrophile susceptible to rapid nucleophilic acyl

substitution (amidation/esterification).

The Aryl Iodide (C-5): A "soft" electrophile primed for palladium-catalyzed cross-coupling

(Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig).

The presence of the ortho-methyl group (C-2) is not merely structural; it provides critical steric

bulk that can lock conformation (atropisomerism) and improve metabolic stability by blocking

the hydrolytic vulnerability of the adjacent amide bond.
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Structural Specifications & Reactivity Profile
Chemical Identity[1][2][3]

IUPAC Name: 2-methyl-5-iodobenzoyl chloride

Molecular Formula: C₈H₆ClIO

Molecular Weight: 280.49 g/mol

Precursor Identity: Derived from 2-methyl-5-iodobenzoic acid (CAS: 54527-84-3).

Physical State: Typically a low-melting yellow solid or viscous oil; highly moisture-sensitive.

Electronic & Steric Analysis
Feature Electronic Effect Steric Effect

Synthetic
Implication

-COCl (Pos 1)

Strong Electron

Withdrawing Group

(EWG). Activates ring

for nucleophilic attack,

though less than nitro-

variants.

Planar carbonyl.[1]

Primary site of

reaction. Must be

engaged before Pd-

coupling to avoid

catalyst poisoning by

the acid chloride.

-CH₃ (Pos 2)

Weak Electron

Donating Group

(EDG) via

hyperconjugation.

High. Creates steric

hindrance around the

carbonyl.

Critical: Slows down

hydrolysis relative to

unhindered benzoyl

chlorides. Induces

rotamers in resulting

amides.

-I (Pos 5)

Weak Inductive

Withdrawal (-I), Weak

Mesomeric Donation

(+M).

Moderate.

Excellent leaving

group for oxidative

addition to Pd(0).

Positioned meta to the

carbonyl, minimizing

electronic

interference.
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Synthesis Protocol: Generation from Acid Precursor
Due to its hydrolytic instability, 2-methyl-5-iodobenzoyl chloride is rarely stored for long periods.

It is best synthesized de novo or in situ from 2-methyl-5-iodobenzoic acid.

Reagent Selection: Thionyl Chloride vs. Oxalyl Chloride
While Thionyl Chloride (

) is cost-effective, Oxalyl Chloride ((

) is the superior choice for high-value intermediates to avoid thermal deiodination or harsh
reflux conditions.

Validated Protocol (Oxalyl Chloride Method)
Objective: Convert 10.0 g of 2-methyl-5-iodobenzoic acid to the acid chloride.

Reagents:

2-methyl-5-iodobenzoic acid (1.0 equiv)

Oxalyl chloride (1.2 equiv)[2]

DMF (Dimethylformamide) (Catalytic, 0.05 equiv)

Dichloromethane (DCM) (Anhydrous, 10 volumes)

Step-by-Step Methodology:

Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and

a nitrogen inlet.

Slurry Formation: Charge the RBF with 2-methyl-5-iodobenzoic acid (10.0 g) and anhydrous

DCM (100 mL). The acid may not fully dissolve initially.

Catalyst Addition: Add catalytic DMF (approx. 3-5 drops). Note: DMF forms the reactive

Vilsmeier-Haack intermediate, essential for rapid conversion at room temperature.
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Chlorination: Cool the mixture to 0°C. Add Oxalyl Chloride dropwise via syringe over 15

minutes. Gas evolution (

,

,

) will be vigorous.

Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 2-3 hours.

The solution should become homogenous and turn clear/yellow.

Quality Control (In-Process): Aliquot 50 µL into MeOH. Check LCMS for the methyl ester

(formed instantly). Disappearance of the Acid peak confirms conversion.

Workup: Concentrate the reaction mixture under reduced pressure (rotary evaporator) to

remove DCM and excess oxalyl chloride.

Azeotrope: Add 20 mL of anhydrous toluene and re-evaporate to remove trace HCl.

Result: The residue is the crude 2-methyl-5-iodobenzoyl chloride, ready for immediate

coupling.

Mechanism of Synthesis (DMF Catalysis)
The following diagram illustrates the Vilsmeier-Haack pathway utilized in this protocol.

2-Methyl-5-iodobenzoic Acid
(Solid Precursor)

Activated Imidoyl Chloride

Nucleophilic Attack

DMF Catalyst
(Vilsmeier Intermediate)

Activates Oxalyl Cl

Oxalyl Chloride Forms Active Species

2-Methyl-5-iodobenzoyl Chloride
(Reactive Electrophile)Cl- Substitution

Gases: CO, CO2, HCl

Elimination

Click to download full resolution via product page

Caption: Catalytic cycle converting the benzoic acid to acid chloride via the Vilsmeier-Haack

intermediate.
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Synthetic Utility in Medicinal Chemistry[2][6][7][8][9]
This scaffold is particularly ubiquitous in the synthesis of Kinase Inhibitors and SGLT2

Inhibitors. The synthetic logic typically follows a "Head-to-Tail" construction.

Divergent Synthesis Strategy
The order of operations is critical.

Path A (Standard): Amide formation first. The Iodine survives the mild basic conditions of

acylation.

Path B (Rare): Suzuki coupling first. This requires protecting the carboxylic acid (as an

ester), coupling, hydrolyzing, and then forming the chloride. Therefore, using the pre-formed

2-methyl-5-iodobenzoyl chloride implies Path A is intended.

Application: Synthesis of Biaryl Amide Kinase Inhibitors
Reaction: Schotten-Baumann or Anhydrous Amidation.

Substrate: 2-Methyl-5-iodobenzoyl chloride (Crude from Section 3.2).

Nucleophile: Heterocyclic amine (e.g., aminopyridine, aniline derivative).

Base: Diisopropylethylamine (DIPEA) or Pyridine.

Solvent: DCM or THF.

Mechanism: The nucleophilic amine attacks the carbonyl carbon. The tetrahedral intermediate

collapses, expelling chloride.[3] The ortho-methyl group prevents "flat" conjugation, forcing the

amide bond out of plane with the phenyl ring. This non-planar conformation is often essential

for fitting into the ATP-binding pocket of kinases (e.g., B-RAF, BCR-ABL).

Subsequent Functionalization (The Iodine Handle)
Once the amide is formed, the 5-iodo position serves as the handle for library generation.

Suzuki-Miyaura: Coupling with aryl boronic acids to extend the scaffold.
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Sonogashira: Coupling with terminal alkynes.

Buchwald-Hartwig: Amination to introduce solubilizing groups (e.g., morpholine, piperazine).

Step 1: Acylation (The Anchor)

Step 2: Cross-Coupling (The Library)

2-Methyl-5-iodobenzoyl Chloride

Amide Intermediate
(Stable Scaffold)

+ R-NH2 / Base
(Retains Iodine)

Biaryl Product
(Suzuki)

+ Ar-B(OH)2 / Pd(0)

Alkynyl Product
(Sonogashira)

+ R-C≡CH / Pd(0)/Cu(I)

Amino-Aryl Product
(Buchwald)

+ R2NH / Pd(0)

Click to download full resolution via product page

Caption: Divergent synthesis workflow utilizing the orthogonal reactivity of the acid chloride and

aryl iodide.

Handling, Safety, and Analytics
Safety Profile

Hazards: Causes severe skin burns and eye damage (H314).[4][1][5][6] Reacts violently with

water (EUH014).

Lachrymator: As a benzoyl chloride derivative, it is a potent lachrymator. All operations must

occur in a functioning fume hood.[7]

Storage: Store under inert gas (Argon/Nitrogen) at 2-8°C. Decomposes to the acid and HCl

upon exposure to moist air.
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Analytical Characterization Data (Reference)
When validating the synthesis of the intermediate:

Technique Expected Signal Interpretation

FT-IR ~1770 - 1785 cm⁻¹

Sharp, strong Carbonyl (C=O)

stretch. (Shifted higher than

the acid's ~1680 cm⁻¹).

¹H NMR δ 2.45 (s, 3H) Methyl group singlet.

¹H NMR δ 7.0 - 8.2 (m, 3H)

Aromatic protons. Look for the

ortho-coupling doublet (H-3/H-

4) and meta-coupling singlet

(H-6).

LC-MS [M+MeOH-Cl]⁺

In methanol, converts to

methyl ester. Mass observed

will be Methyl Ester (MW 276).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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